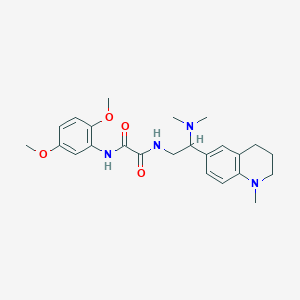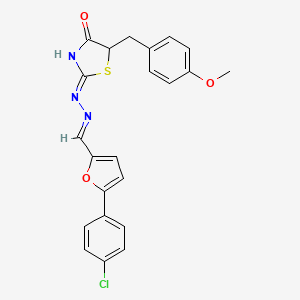
(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
One of the primary applications of this compound is in anticancer research. A study involving the synthesis of thiazolidinone derivatives, including compounds with similar structures, has shown moderate to strong antiproliferative activity in human leukemia cell lines. The presence of the electron-donating groups on the thiazolidinone moiety has been highlighted for its significant role in anticancer properties, with specific derivatives demonstrating potent anticancer activity (Chandrappa et al., 2009). Moreover, novel thioxothiazolidin-4-one derivatives synthesized for anticancer therapy have shown the capability to inhibit tumor growth and tumor-induced angiogenesis in mouse models, indicating their potential as anticancer agents (Chandrappa et al., 2010).
Antimicrobial Activity
Another significant application of these compounds is in antimicrobial research. The synthesis of 4-thiazolidinone derivatives has been carried out, with some compounds evaluated for their in vitro antimicrobial and anticancer potentials. Among these, certain derivatives were identified as having potent antimicrobial activity, with QSAR studies underscoring the relevance of topological and electronic parameters in describing this activity (Deep et al., 2016).
Antioxidant and Anti-inflammatory Properties
Compounds with the thiazolidinone backbone have also been investigated for their antioxidant and anti-inflammatory properties. Research into thiazolopyrimidine derivatives, which share structural similarities with the compound , has documented their antinociceptive and anti-inflammatory activities. These studies suggest that modifications to the molecular structure could enhance these properties, pointing to the versatility and potential therapeutic applications of these compounds (Selvam et al., 2012).
Photodynamic Therapy for Cancer
Furthermore, derivatives of thiazolidinone compounds have been evaluated for their potential in photodynamic therapy, a treatment modality for cancer. A study on the synthesis and characterization of zinc phthalocyanine derivatives substituted with thiazolidinone-based groups has highlighted their excellent properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II photodynamic therapy applications (Pişkin et al., 2020).
Corrosion Inhibition
Another notable application is in the field of corrosion inhibition. Thiazole derivatives have been synthesized and studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. The inhibition efficiency of these compounds was assessed through various analytical techniques, demonstrating their potential as effective corrosion inhibitors (El aoufir et al., 2020).
Propriétés
IUPAC Name |
(2Z)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-8-2-14(3-9-17)12-20-21(27)25-22(30-20)26-24-13-18-10-11-19(29-18)15-4-6-16(23)7-5-15/h2-11,13,20H,12H2,1H3,(H,25,26,27)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJIUJKEPVTHJV-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((E)-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)
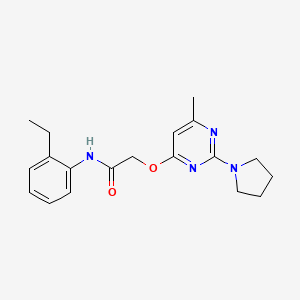
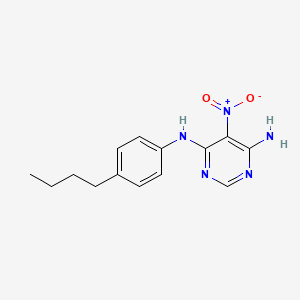
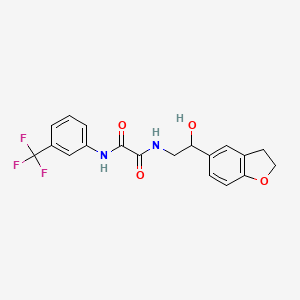
![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)
![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)
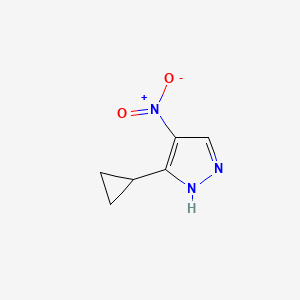
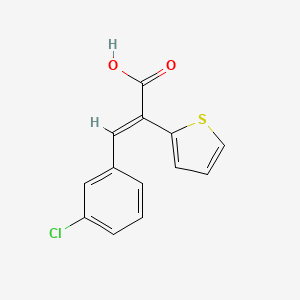

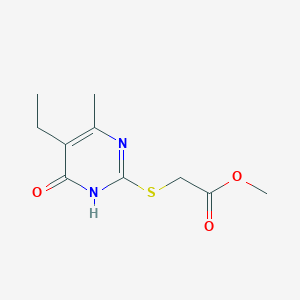
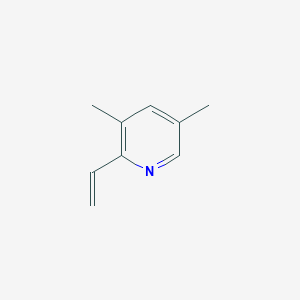
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)
